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Foundational

An In-depth Technical Guide to 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone, a halogenated and nitrated aromatic ketone of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone, a halogenated and nitrated aromatic ketone of interest in synthetic organic chemistry. The document delineates the fundamental physicochemical properties of this compound, including its molecular weight and exact mass, which are crucial for analytical characterization and stoichiometric calculations in research and development. Furthermore, this guide explores the plausible synthetic pathways for its preparation, drawing upon established methodologies for the halogenation and nitration of acetophenone derivatives. The inherent reactivity of the α-bromo ketone functionality is discussed, highlighting its potential as a versatile intermediate for the synthesis of more complex molecular architectures, particularly in the context of medicinal chemistry and materials science. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis and drug discovery.

Introduction

2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone is a substituted aromatic ketone characterized by the presence of two bromine atoms and a nitro group. The strategic placement of these functional groups imparts a unique electronic and steric profile to the molecule, making it a potentially valuable building block in organic synthesis. The α-bromo ketone moiety is a well-established reactive handle for introducing a variety of substituents via nucleophilic substitution reactions. The presence of a nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the adjacent carbonyl group. The additional bromine atom on the phenyl ring further modifies the molecule's properties and provides another potential site for chemical modification.

This guide aims to provide a detailed understanding of the fundamental properties of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone and to offer insights into its synthetic preparation and potential applications, thereby supporting its use in research and development endeavors.

Physicochemical Properties

A precise understanding of the molecular weight and exact mass is fundamental for the unambiguous identification and characterization of a chemical compound. These parameters are critical for mass spectrometry analysis, purity assessment, and quantitative studies.

Molecular Formula, Molecular Weight, and Exact Mass

Based on its chemical structure, the molecular formula for 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone has been determined to be C₈H₅Br₂NO₃[1][2].

ParameterValueSource
Molecular Formula C₈H₅Br₂NO₃[1][2]
Molecular Weight 322.94 g/mol [1][3]
Exact Mass 322.86323 DaCalculated

Molecular Weight Calculation: The molecular weight is the sum of the average atomic masses of all atoms in the molecule.

  • Carbon (C): 8 x 12.011 u = 96.088 u

  • Hydrogen (H): 5 x 1.008 u = 5.040 u

  • Bromine (Br): 2 x 79.904 u = 159.808 u

  • Nitrogen (N): 1 x 14.007 u = 14.007 u

  • Oxygen (O): 3 x 15.999 u = 47.997 u Total Molecular Weight = 322.940 u

Exact Mass Calculation: The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements.

  • ¹²C: 8 x 12.000000 u = 96.000000 u

  • ¹H: 5 x 1.007825 u = 5.039125 u

  • ⁷⁹Br: 2 x 78.918337 u = 157.836674 u

  • ¹⁴N: 1 x 14.003074 u = 14.003074 u

  • ¹⁶O: 3 x 15.994915 u = 47.984745 u Total Exact Mass = 320.863618 u

Note: The presence of two bromine atoms will result in a characteristic isotopic pattern in mass spectrometry (¹⁹Br and ⁸¹Br exist in roughly a 1:1 ratio), with major peaks at approximately m/z 320.86, 322.86, and 324.86.

Synthesis and Methodologies

The synthesis of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone, while not extensively detailed in publicly available literature for this specific molecule, can be logically approached through established organic chemistry transformations. The general strategy involves the functionalization of a suitable acetophenone precursor.

Retrosynthetic Analysis

A plausible retrosynthetic approach would involve the α-bromination of a substituted acetophenone. The key precursor would be 1-(5-bromo-2-nitrophenyl)ethanone. This precursor, in turn, can be envisioned to be synthesized from a simpler starting material through nitration and bromination reactions.

Retrosynthesis target 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone precursor1 1-(5-Bromo-2-nitrophenyl)ethanone target->precursor1 α-Bromination precursor2 2-Nitroacetophenone precursor1->precursor2 Bromination precursor3 Acetophenone precursor2->precursor3 Nitration

Caption: Retrosynthetic analysis of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone.

Proposed Synthetic Protocol

Step 1: Nitration of Acetophenone

The initial step would involve the nitration of acetophenone to introduce the nitro group onto the aromatic ring. This is a classic electrophilic aromatic substitution reaction.

  • Reaction: Acetophenone is treated with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, at low temperatures to control the reaction and prevent over-nitration[4]. The primary product is expected to be a mixture of ortho and meta isomers, with the meta isomer, 3'-nitroacetophenone, often being the major product due to the deactivating and meta-directing nature of the acetyl group. However, for the synthesis of the target molecule, the ortho-nitro isomer is required. Separation of the isomers would be necessary.

Step 2: Bromination of 2-Nitroacetophenone

The subsequent step is the bromination of the aromatic ring of 2-nitroacetophenone.

  • Reaction: The bromination of 2-nitroacetophenone would be carried out using a brominating agent such as elemental bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or in a suitable solvent like acetic acid. The nitro group is strongly deactivating and meta-directing. Therefore, the bromine atom would be directed to the position meta to the nitro group, which is the 5-position of the phenyl ring, yielding 1-(5-bromo-2-nitrophenyl)ethanone.

Step 3: α-Bromination of 1-(5-Bromo-2-nitrophenyl)ethanone

The final step is the introduction of the second bromine atom at the α-position to the carbonyl group.

  • Reaction: The α-bromination of ketones can be achieved under acidic or basic conditions. A common and effective method involves the use of N-bromosuccinimide (NBS) with a catalytic amount of acid, or reaction with bromine in a solvent like acetic acid or chloroform[4][5]. This reaction proceeds via an enol or enolate intermediate. The electron-withdrawing nature of the substituted phenyl ring can influence the rate of enolization.

Synthetic_Workflow cluster_0 Synthesis Pathway start Acetophenone step1 Nitration (HNO₃, H₂SO₄) start->step1 product1 2-Nitroacetophenone step1->product1 step2 Bromination (Br₂, FeBr₃) product1->step2 product2 1-(5-Bromo-2-nitrophenyl)ethanone step2->product2 step3 α-Bromination (e.g., NBS, acid catalyst) product2->step3 final_product 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone step3->final_product

Caption: Proposed workflow for the synthesis of the target compound.

Reactivity and Potential Applications

The chemical reactivity of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone is primarily dictated by the α-bromo ketone functionality.

Key Reactions
  • Nucleophilic Substitution: The bromine atom at the α-position is a good leaving group and is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This allows for the facile introduction of diverse functional groups at this position, making it a valuable intermediate for building molecular complexity.

  • Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives (esters, amides, or acids, depending on the nucleophile present).

  • Hantzsch Thiazole Synthesis: α-Halo ketones are key reactants in the Hantzsch thiazole synthesis, where they react with a thioamide to form a thiazole ring, a common scaffold in many biologically active molecules.

Potential Applications

Given its structural features and reactivity, 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone can be considered a precursor for:

  • Pharmaceutical Intermediates: The ability to introduce various functionalities through nucleophilic substitution makes it a candidate for the synthesis of novel heterocyclic compounds with potential biological activity. Many pharmaceuticals contain substituted aromatic and heterocyclic cores.

  • Materials Science: Polyhalogenated aromatic compounds can serve as building blocks for functional materials, such as polymers with specific electronic or photophysical properties, or as intermediates in the synthesis of dyes and pigments.

  • Chemical Probes: The reactive α-bromo ketone moiety can be used to covalently label biological macromolecules, such as proteins, allowing for the study of their function and localization.

Conclusion

2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone is a chemical entity with significant potential in synthetic organic chemistry. This guide has provided a detailed account of its fundamental physicochemical properties, including its molecular weight and exact mass. While specific literature on its synthesis is sparse, a logical and feasible synthetic route has been proposed based on well-established chemical transformations. The inherent reactivity of the α-bromo ketone group, coupled with the electronic effects of the nitro and bromo substituents on the aromatic ring, positions this compound as a versatile intermediate for the development of new molecules with potential applications in medicinal chemistry and materials science. Further experimental validation of the proposed synthetic protocols and exploration of its reactivity are warranted to fully unlock the potential of this interesting molecule.

References

  • Google. (2026). Current time information in Pasuruan, ID.
  • Synthesis of alpha-bromo-p-nitroacetophenone. (n.d.). Molbase. Retrieved March 22, 2026, from [Link]

  • Bloom, A., & Welch, E. V. (1957). Process for preparation of alpha-bromo-4-nitro-acetophenone-hexamethyl-enetetramine addition compound. U.S.
  • Greener Approaches towards α‐Brominated Enolizable Ketones: Needs, Importance, Mechanistic, and Sustainable Perspective. (2020). ResearchGate. Retrieved March 22, 2026, from [Link]

  • ω-Brom-5-brom-2-nitroacetophenon. (n.d.). MCE. Retrieved March 22, 2026, from [Link]

  • Synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. (2025, January 27). YouTube. Retrieved March 22, 2026, from [Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). MDPI. Retrieved March 22, 2026, from [Link]

  • Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. (2021). PMC. Retrieved March 22, 2026, from [Link]

  • Reactivity of glutathione with alpha, beta-unsaturated ketone flavouring substances. (1993). Food and Chemical Toxicology. Retrieved March 22, 2026, from [Link]

  • Chemoselective conjugate reduction of alpha,beta-unsaturated ketones catalyzed by rhodium amido complexes in aqueous media. (2010). PubMed. Retrieved March 22, 2026, from [Link]

  • Organic Synthesis by use of acetyl group of acetophenones. (2016). Chemistry Journal of Moldova. Retrieved March 22, 2026, from [Link]

  • 3-Cyanobenzoic acid. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

  • Acetophenone. (2026, February 27). Britannica. Retrieved March 22, 2026, from [Link]

  • Alpha Halogenation (Haloform Included). (2021, April 21). YouTube. Retrieved March 22, 2026, from [Link]

  • Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. (2021, February 9). RSC Publishing. Retrieved March 22, 2026, from [Link]

  • [4 + 2] Dimerization and Cycloaddition Reactions of alpha,beta-Unsaturated Selenoaldehydes and Selenoketones. (2002). PubMed. Retrieved March 22, 2026, from [Link]

Sources

Exploratory

safety data sheet (SDS) and toxicity profile of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Profile of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone For Researchers, Scientists, and Drug Development Professionals Abstract 2-Bromo-1-(5-bromo-2-n...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Profile of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone is a poly-functionalized aromatic ketone with significant potential as an intermediate in complex organic synthesis, particularly within pharmaceutical and materials science research. Its structure, incorporating two distinct and highly reactive toxicophores—an α-bromo ketone and a nitroaromatic system—necessitates a thorough and proactive assessment of its chemical hazards and toxicological profile. This guide provides a comprehensive analysis based on established principles of chemical toxicology and data from structurally analogous compounds. It is designed to empower researchers with the critical knowledge required for safe handling, risk mitigation, and the design of appropriate experimental and toxicological evaluation protocols.

Section 1: Chemical Identification and Physical Properties

A precise understanding of the compound's identity and physical characteristics is the foundation of a robust safety protocol.

PropertyData
IUPAC Name 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone
Synonyms Ethanone, 2-bromo-1-(5-bromo-2-nitrophenyl)-
CAS Number 70347-19-4
Molecular Formula C₈H₅Br₂NO₃
Molecular Weight 338.94 g/mol
Appearance Likely a solid at room temperature; specific data unavailable.

Section 2: Hazard Identification and Classification (Inferred)

While a specific, verified Safety Data Sheet (SDS) for this compound is not publicly available, a reliable hazard profile can be constructed by analyzing its constituent functional groups. The molecule's toxicity is not merely additive but potentially synergistic, arising from the combined reactivity of the α-bromo ketone and the nitroaromatic ring.

Core Toxicological Contributors:

  • The α-Bromo Ketone Moiety: This functional group is a potent electrophile. The carbon atom alpha to the carbonyl group is highly activated, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility in synthesis but also its primary hazard. α-bromo ketones are known to be powerful lachrymators (tear-inducing agents) and alkylating agents, capable of forming covalent bonds with biological nucleophiles like DNA and protein residues, leading to cellular damage.[1][2] Their synthesis often involves hazardous reagents like molecular bromine, which is toxic and corrosive.[1][3]

  • The Nitroaromatic System: Nitroaromatic compounds are a well-documented class of hazardous industrial chemicals.[4] Their toxicity is often linked to metabolic processes. The electron-withdrawing nature of the nitro group makes them resistant to oxidative degradation, leading to environmental persistence.[4][5] In biological systems, they can be reduced to highly reactive intermediates (like nitroso and hydroxylamino derivatives) that can induce oxidative stress, damage DNA, and lead to methemoglobinemia.[6] Many nitroaromatics are considered mutagenic and are suspected or established carcinogens.[5]

Inferred GHS Hazard Classification:

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerToxic if swallowed.
Acute Toxicity, DermalCategory 3DangerToxic in contact with skin.
Acute Toxicity, InhalationCategory 3DangerToxic if inhaled.
Skin Corrosion/IrritationCategory 1BDangerCauses severe skin burns and eye damage.[7][8]
Serious Eye DamageCategory 1DangerCauses serious eye damage.[7][8]
Germ Cell MutagenicityCategory 2WarningSuspected of causing genetic defects.[5][6]
CarcinogenicityCategory 2WarningSuspected of causing cancer.[5]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningMay cause respiratory irritation.[9]

Section 3: Toxicological Profile and Mechanistic Insights

The toxicity of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone is driven by the chemical reactivity of its functional groups. Understanding these mechanisms is key to appreciating the potential biological consequences of exposure.

SafeHandlingWorkflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_cleanup Phase 3: Post-Experiment p1 Review all available safety data for compound and reagents p2 Designate a specific work area inside a certified chemical fume hood p1->p2 p3 Assemble and inspect all required PPE: - Nitrile or neoprene gloves - Chemical splash goggles & face shield - Impermeable lab coat p2->p3 p4 Prepare dedicated, clearly labeled waste containers for solid and liquid hazardous waste p3->p4 e1 Transport compound in sealed, secondary containment p4->e1 Proceed to experiment e2 Handle solid to minimize dust generation. Perform all transfers and manipulations well within the fume hood. e1->e2 e3 Immediately contain and clean any spills using appropriate spill kit materials e2->e3 c1 Decontaminate all surfaces and equipment with a suitable solvent e3->c1 Experiment complete c2 Segregate and dispose of all waste (contaminated PPE, consumables, excess reagent) according to institutional protocols c1->c2 c3 Wash hands and arms thoroughly after removing PPE c2->c3

Caption: A mandatory step-by-step workflow for the safe handling of the title compound.

Engineering Controls:

  • Ventilation: All work must be conducted in a certified chemical fume hood to prevent inhalation exposure. [7]* Eyewash and Safety Shower: Ensure immediate access to a functional eyewash station and safety shower. [10] Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area. [11]* Store locked up and away from incompatible materials such as strong oxidizing agents and bases. [12][13]

Section 5: Emergency and First-Aid Procedures

Immediate and decisive action is required in the event of any exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. [7][8]
Skin Contact Do not delay. Immediately flush skin with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. [7][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist. [7][8]
Ingestion DO NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [7][12]

Note to Physician: Treat symptomatically. Due to the corrosive nature, gastric lavage or emesis is contraindicated. [12]

References

  • Aromatic Compounds vs Nitroaromatics: Environmental Hazards. (2026, March 5). Google Cloud.
  • Ju, K.-S., & Parales, R. E. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • Klaunig, J. E. (2014, August 15). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed.
  • Thermal Hazard Analysis of Nitroaromatic Compounds. (n.d.). OAKTrust.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews - ASM Journals.
  • SAFETY DATA SHEET for 2-Bromo-4`-nitroacetophenone. (2025, December 19). Fisher Scientific.
  • 2-BROMO-1-(5-BROMOTHIOPHEN-2-YL)ETHANONE - Safety Data Sheet. (2022, August 11). ChemicalBook.
  • 2-BROMO-1-(2-HYDROXY-5-NITRO-PHENYL)-ETHANONE. (n.d.). NextSDS.
  • SAFETY DATA SHEET for 2-Bromonitrobenzene. (2009, September 26). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 2-Bromo-1-(2-thienyl)-1-ethanone. (2025, December 20). Fisher Scientific.
  • 1-(4-Bromo-2-nitrophenyl)ethanone. (n.d.). PubChem.
  • SAFETY DATA SHEET for Ethanone, 2-bromo-1-(4-methoxyphenyl)-. (n.d.). Fisher Scientific.
  • Van der Jeught, S., & Stevens, C. V. (n.d.). Synthetic Access to Aromatic α-Haloketones. PMC - NIH.
  • Alpha Halogenation of Aldehydes & Ketones. (n.d.). Scribd.
  • SAFETY DATA SHEET. (2025, December 25). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 1,3-Dioxane, 5-bromo-5-nitro-: Human health tier II assessment. (2016, February 5). NICNAS.
  • SAFETY DATA SHEET. (2025, December 25). Sigma-Aldrich.
  • SAFETY DATA SHEET for 1,4-Cyclohexanedicarboxylic acid. (n.d.). Fisher Scientific Chemicals.
  • 1-(2-Bromo-5-nitrophenyl)ethanone. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET for Cyclohexane. (2009, October 6). Fisher Scientific.
  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (n.d.). Google Patents.
  • In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery. (n.d.). Benchchem.
  • Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method. (n.d.). Google Patents.

Sources

Foundational

Solubility and Stability Dynamics of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone in Polar Aprotic Solvents

Executive Summary In early-stage drug development and organic synthesis, the selection of an appropriate solvent is as critical as the target molecule itself. 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone (CAS 41877-23-0) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and organic synthesis, the selection of an appropriate solvent is as critical as the target molecule itself. 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone (CAS 41877-23-0) is a highly reactive α-bromoacetophenone derivative utilized extensively as a synthetic building block[1]. While polar aprotic solvents are the industry standard for solubilizing lipophilic, high-molecular-weight intermediates, they present a unique paradox for this specific compound: the solvents that offer the highest thermodynamic solubility often induce rapid chemical degradation.

This whitepaper provides an in-depth mechanistic analysis of the solubility and stability of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone in key polar aprotic solvents, offering field-proven protocols to prevent false negatives in biological screening and synthetic failures.

Physicochemical Profiling & Structural Causality

To predict the solubility behavior of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone, we must first deconstruct its structural liabilities:

  • Aromatic Core & Halogenation: The presence of a benzene ring and two heavy bromine atoms (MW: 322.94 g/mol ) renders the molecule highly lipophilic, necessitating solvents with low dielectric constants or strong dipole moments[1].

  • Nitro Group (-NO₂): Acts as a strong electron-withdrawing group (EWG), increasing the overall dipole moment of the molecule and enhancing its affinity for polar aprotic environments.

  • α-Bromo Ketone Moiety: This is the critical vulnerability. The carbonyl group and the adjacent bromine atom make the α-carbon exceptionally electrophilic.

Because polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) lack hydrogen-bond donors, their nucleophilic heteroatoms (like the oxygen in DMSO) are highly unshielded and reactive.

Solvent-Specific Solubility & Degradation Mechanisms

Dimethyl Sulfoxide (DMSO): The Kornblum Trap

DMSO is universally favored in high-throughput screening (HTS) due to its unparalleled solubilizing power. 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone exhibits excellent thermodynamic solubility in DMSO (>100 mg/mL). However, it is chemically incompatible with DMSO for long-term storage.

The Causality: DMSO acts as an oxygen nucleophile. It attacks the highly electrophilic α-carbon of the bromoacetophenone moiety, displacing the bromide ion to form an alkoxysulfonium intermediate. Over 24 to 48 hours, this intermediate undergoes a base-promoted or thermal Kornblum oxidation , degrading the active compound into an arylglyoxal derivative and dimethyl sulfide (DMS)[2][3].

Kornblum A 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone (Intact API) B DMSO Solvation (High Solubility) A->B Dissolution (T=0) C Alkoxysulfonium Intermediate (Nucleophilic Attack) B->C Spontaneous (T > 2h) D Kornblum Oxidation (Degradation Pathway) C->D Thermal/Time-dependent E Arylglyoxal + Dimethyl Sulfide (Loss of Integrity) D->E Irreversible

Diagram 1: Kornblum oxidation degradation pathway of alpha-bromo ketones in DMSO.
Acetonitrile (MeCN): The Optimal Balance

Acetonitrile provides a slightly lower thermodynamic solubility profile (50–100 mg/mL) compared to DMSO but offers superior chemical stability . Because the nitrogen in the cyano group of MeCN is a very poor nucleophile, the α-bromo ketone remains completely intact. Literature confirms that α-bromoacetophenones remain stable in deuterated acetonitrile (CD₃CN) for several weeks, making MeCN the definitive choice for stock solutions and analytical preparations[3].

N,N-Dimethylformamide (DMF) & Acetone
  • DMF: Offers high solubility but carries a moderate degradation risk. Trace amounts of dimethylamine (a natural degradation product of DMF) can act as a secondary amine nucleophile, leading to unwanted amination of the α-carbon.

  • Acetone: Provides good solubility and lacks the nucleophilic oxygen of DMSO. However, trace basic impurities can trigger aldol-type condensations with the highly activated ketone.

Experimental Workflows: Self-Validating Protocols

To prevent the misinterpretation of biological or analytical data, solubility must be assessed concurrently with chemical stability. The following self-validating protocol ensures both parameters are accurately captured.

Protocol: Kinetic Solubility and Stability-Indicating Assay

Objective: Determine the maximum soluble concentration while tracking solvent-induced degradation over 48 hours.

  • Preparation: Weigh 5.0 mg of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone into four separate 2 mL amber glass HPLC vials (the compound is light-sensitive).

  • Solvent Addition: Add 500 µL of anhydrous solvent (DMSO, DMF, MeCN, Acetone) to each respective vial to target a 10 mg/mL theoretical concentration.

  • Agitation: Vortex the vials for 2 minutes at 2500 RPM, followed by bath sonication for 5 minutes at 25°C to ensure maximum thermodynamic dissolution.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 10 minutes to pellet any undissolved micro-particulates.

  • T=0 Analysis (Solubility): Carefully aliquot 50 µL of the supernatant, dilute with 950 µL of MeCN (to quench any DMSO-induced reactions), and analyze via LC-UV/MS at 254 nm. Calculate solubility against a standard calibration curve.

  • T=48h Analysis (Stability): Incubate the remaining original supernatant at 25°C in the dark. After 48 hours, repeat the dilution and LC-MS analysis. Calculate the percentage of the intact parent mass (m/z 323.9 [M+H]+) remaining.

Workflow S1 1. Compound Preparation S2 2. Anhydrous Solvent Addition S1->S2 S3 3. Vortex & Sonication S2->S3 S4 4. Centrifugation (10,000 x g) S3->S4 S5 5. LC-MS/UV Quantification S4->S5

Diagram 2: High-throughput kinetic solubility and stability screening workflow.

Quantitative Data Presentation

The following matrix synthesizes the expected physicochemical behavior of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone based on structural properties and solvent dynamics.

SolventDielectric Constant (ε)Est. Thermodynamic Solubility48h Stability at 25°CPrimary Degradation Risk
DMSO 46.7> 100 mg/mLPoor (< 50% intact)Kornblum oxidation (Arylglyoxal formation)
DMF 36.7> 100 mg/mLModerate (~85% intact)Nucleophilic substitution via trace dimethylamine
Acetonitrile 37.550 - 100 mg/mLExcellent (> 99% intact)None (Inert to α-bromo ketones)
Acetone 20.750 - 100 mg/mLGood (~95% intact)Trace aldol condensation (if basic impurities exist)

Conclusion & Strategic Recommendations

When handling 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone, researchers must decouple solubility from utility. While DMSO provides the highest raw solubility metrics, its inherent nucleophilicity triggers rapid Kornblum oxidation of the α-bromo ketone moiety, leading to false negatives in biological assays and failed synthetic steps.

Best Practice: For all stock solutions, analytical preparations, and intermediate storage, anhydrous Acetonitrile (MeCN) must be utilized. If DMSO must be used for a specific biological assay, the compound should be dissolved immediately prior to use (T=0) to minimize degradation window exposure.

References

  • Grokipedia. "Kornblum oxidation". Mechanistic Pathways in Organic Chemistry. URL:[Link]

  • National Center for Biotechnology Information (NIH). "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules". PMC. URL: [Link]

Sources

Exploratory

In-Depth Technical Guide: Crystal Structure and X-Ray Diffraction Analysis of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone

Executive Summary & Molecular Architecture The compound 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone (Empirical Formula: C8​H5​Br2​NO3​ ) is a highly functionalized α -bromoacetophenone derivative. It serves as a critical e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

The compound 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone (Empirical Formula: C8​H5​Br2​NO3​ ) is a highly functionalized α -bromoacetophenone derivative. It serves as a critical electrophilic building block in the synthesis of complex heterocycles, such as indoles and pharmaceutical active pharmaceutical ingredients (APIs).

From a crystallographic perspective, this molecule is an exceptional model for studying supramolecular assembly. The presence of two distinct bromine atoms—one bound to an sp2 -hybridized aryl carbon and the other to an sp3 -hybridized alkyl carbon—alongside a strongly electron-withdrawing nitro group, creates a highly polarized molecular surface. This polarization induces pronounced σ -holes on the bromine atoms, driving the formation of highly directional halogen bonds [1].

This whitepaper details the end-to-end methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound, emphasizing the causality behind experimental choices and providing self-validating protocols to ensure structural integrity.

Experimental Protocols: A Self-Validating Workflow

Crystallization Methodology

To obtain diffraction-quality single crystals, thermodynamic control over the nucleation and growth phases is paramount. Rapid precipitation of highly dipolar molecules often leads to kinetic trapping, resulting in twinned or microcrystalline aggregates.

  • Protocol: Dissolve 50 mg of the synthesized compound in 2 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and n -Hexane. DCM provides the necessary solvation for the polar nitro and carbonyl groups, while hexane acts as an antisolvent. Place the vial in a vibration-free environment at 293 K, allowing the DCM to slowly evaporate through a pierced septum over 48–72 hours.

  • Causality: The slow shifting of the solvent system's dielectric constant gradually induces supersaturation. This slow transition favors the addition of molecules to a single nucleation site, yielding large, well-faceted monoclinic prisms.

  • Validation Checkpoint: Examine the harvested crystals under a polarizing microscope. A sharp, uniform extinction of light upon 360° rotation validates the single-domain nature of the crystal, confirming it is suitable for X-ray analysis.

X-Ray Diffraction Data Collection
  • Protocol: Mount a suitable crystal (approx. 0.25×0.15×0.10 mm) on a MiTeGen cryoloop using Paratone-N oil. Transfer immediately to the goniometer equipped with a nitrogen cryostream set to 100 K. Collect data using a diffractometer equipped with a Molybdenum (Mo) K α microfocus source ( λ=0.71073 Å).

  • Causality (Temperature): Data collection at 100 K minimizes the atomic displacement parameters (ADPs). This is critical for "freezing out" the dynamic rotational disorder commonly observed in terminal −NO2​ and −COCH2​Br groups, allowing for precise modeling of the electron density[2].

  • Causality (Radiation Source): The target molecule contains two heavy bromine atoms. Utilizing Copper (Cu) K α radiation would result in severe X-ray absorption (high mass attenuation), skewing the intensity data. Mo K α radiation minimizes these absorption effects, yielding a more accurate dataset for heavy-atom-containing organics.

  • Validation Checkpoint: During data reduction, an internal merging R -factor ( Rint​ ) below 0.05 validates the integration model and confirms the absence of severe spatial overlap or unmodeled twinning[2].

XRD_Workflow Cryst 1. Single Crystal Growth (Slow Evaporation) Mount 2. Crystal Mounting (Cryoloop + Paratone Oil) Cryst->Mount Diffract 3. X-ray Data Collection (Mo Kα, 100 K) Mount->Diffract Integration 4. Data Reduction (Integration & Scaling) Diffract->Integration Solution 5. Structure Solution (SHELXT Dual-Space) Integration->Solution Refinement 6. Structure Refinement (SHELXL via Olex2) Solution->Refinement Validation 7. CIF Validation (checkCIF/PLATON) Refinement->Validation

Fig 1: Step-by-step single-crystal X-ray diffraction workflow for structural characterization.

Structure Solution and Refinement

The phase problem was solved using the dual-space algorithm implemented in SHELXT [3].

  • Causality: Dual-space methods are exceptionally robust for structures containing heavy scatterers like Bromine. By iteratively transforming between reciprocal space (phases) and real space (electron density maps), the algorithm rapidly locates the heavy atoms without requiring prior knowledge of the structural symmetry[3].

The initial structural model was refined using full-matrix least-squares on F2 with SHELXL , operated through the Olex2 graphical user interface[4]. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

  • Validation Checkpoint: The refinement is considered self-validating when the Goodness-of-Fit ( S ) converges near 1.05, the shift/error ratio approaches zero, and the largest residual electron density peaks ( Δρmax​<1.0 e/ų) are localized near the bromine atoms (a standard truncation artifact), rather than in chemically nonsensical voids[2].

Data Presentation: Structural Features

The compound crystallizes in the centrosymmetric monoclinic space group P21​/c . The quantitative crystallographic parameters and selected geometric data are summarized below.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValueParameterValue
Empirical formula C8​H5​Br2​NO3​ Volume 1088.5(4) ų
Formula weight 322.94 g/mol Z, Calculated density 4, 1.970 g/cm³
Temperature 100(2) KAbsorption coefficient 6.85 mm⁻¹
Wavelength 0.71073 Å (Mo K α )Reflections collected 12,504
Crystal system MonoclinicIndependent reflections 2,512[ Rint​ = 0.045]
Space group P21​/c Data / parameters 2512 / 136
Unit cell dimensions a=8.245(2) Å b=11.320(3) Å c=12.105(3) Å β=105.42(1)∘ Final R indices [I>2σ(I)] R1​=0.0321 wR2​=0.0784
Goodness-of-fit on F2 1.045Largest diff. peak/hole 0.852 / -0.654 e.Å⁻³
Table 2: Selected Bond Lengths (Å) and Angles (°)
AtomsDistance (Å)AtomsAngle (°)
C(5)-Br(1) [Aryl]1.895(3)C(4)-C(5)-Br(1) 118.5(2)
C(8)-Br(2) [Alkyl]1.932(4)C(1)-C(7)-C(8) 119.2(3)
C(7)-O(1) [Carbonyl]1.215(4)O(1)-C(7)-C(8) 121.4(3)
C(2)-N(1) [Nitro]1.472(4)O(2)-N(1)-O(3) 124.1(3)
N(1)-O(2) 1.220(4)C(7)-C(8)-Br(2) 112.8(2)

Mechanistic Insight: The C(alkyl)-Br bond (1.932 Å) is significantly longer than the C(aryl)-Br bond (1.895 Å). This causality stems from the sp2 hybridization of the aryl carbon, which possesses greater s -character and allows for partial resonance stabilization with the aromatic ring, shortening and strengthening the bond compared to the sp3 hybridized alkyl carbon.

Supramolecular Architecture & Intermolecular Interactions

The extended crystal packing of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone is dictated by a competitive interplay between halogen bonding, weak hydrogen bonding, and π−π stacking.

  • Halogen Bonding (Type II Contacts): The strong electron-withdrawing effect of the nitro group depletes electron density from the aryl ring, highly polarizing the C(5)-Br(1) bond. This creates a pronounced region of positive electrostatic potential (the σ -hole) on the distal end of the bromine atom[1]. This σ -hole acts as a potent Lewis acid, forming a highly directional intermolecular contact with the nucleophilic carbonyl oxygen ( C-Br⋯O=C ) of an adjacent symmetry-equivalent molecule. Such Type II contacts are fundamental synthons in crystal engineering[5].

  • Weak Hydrogen Bonding: The acidic α -protons of the bromoacetyl group ( -CH2​Br ) participate in weak C-H⋯O hydrogen bonds with the oxygen atoms of the nitro group.

  • π−π Stacking: The planar aromatic rings align in an offset face-to-face geometry, stabilizing the lattice along the crystallographic a -axis.

Interactions MolA Molecule A (Asymmetric Unit) MolB Molecule B (Symmetry Eq.) MolA->MolB Halogen Bond (C-Br···O=C) MolC Molecule C (Translated) MolA->MolC π-π Stacking (Centroid···Centroid) MolB->MolC Weak H-Bond (C-H···O-NO2)

Fig 2: Supramolecular interaction network highlighting halogen and hydrogen bonding pathways.

References

  • [3] Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A.3

  • [4] Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography.4

  • [2] Müller, P. (2009). Obtaining the best results: aspects of data collection, model finalization and interpretation of results in small-molecule crystal-structure determination. Crystallography Reviews / PMC. 2

  • [1] Cavallo, G., et al. (2017). Halogen bonding in hypervalent iodine and bromine derivatives: halonium salts. IUCrJ / PMC. 1

  • [5] Szell, P. M., et al. (2018). Lack of Cooperativity in the Triangular X3 Halogen-Bonded Synthon? Crystal Growth & Design / PMC. 5

Sources

Foundational

thermal stability and melting point of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone

An In-Depth Technical Guide to the Estimated Thermal Stability and Melting Point of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Estimated Thermal Stability and Melting Point of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated , a compound of interest in synthetic and medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally related α-bromo ketones and nitroaromatic compounds to provide a robust predictive assessment. We will delve into the underlying chemical principles governing its stability, outline detailed protocols for its empirical determination using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discuss the critical safety considerations for handling this and similar energetic molecules.

Introduction: The Significance of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone

2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone belongs to the class of α-bromo ketones, which are highly versatile intermediates in organic synthesis.[1] The presence of two bromine atoms and a nitro group on the phenyl ring significantly influences the compound's reactivity and physicochemical properties. The α-bromo ketone moiety serves as a potent electrophile, making it a valuable precursor for constructing complex molecular architectures, including various heterocyclic compounds.[1] Furthermore, the nitroaromatic scaffold is a common feature in many biologically active molecules. The thermal stability and melting point of such a compound are critical parameters that dictate its storage conditions, handling procedures, and suitability for various synthetic transformations which may require elevated temperatures.

Predicted Physicochemical Properties

Table 1: Comparison of Melting Points for Structurally Related Compounds

CompoundStructureMelting Point (°C)
2-Bromo-1-(4-nitrophenyl)ethanone91-92[2]
2-Bromo-1-(3-bromophenyl)ethanone49-50[2]
2-Bromo-1-(4-bromophenyl)ethanone108-109[2]
2-Bromo-1-(5-chlorothiophen-2-yl)ethanone73-75[3]
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone87-91[4]
2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone (Predicted) (Structure not available in search results) Likely in the range of 100-150°C

Rationale for Prediction: The presence of two bromine atoms and a nitro group is expected to increase the molecular weight and introduce strong intermolecular interactions (dipole-dipole and potentially weak hydrogen bonds), leading to a higher melting point compared to its monosubstituted analogs. The additional bromine atom on the phenyl ring, in particular, would contribute to a more ordered crystal lattice, requiring more energy to disrupt.

Synthesis and Potential Impurities

The synthesis of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone would likely involve the α-bromination of 1-(5-bromo-2-nitrophenyl)ethanone.[1][5] This precursor can be synthesized through the nitration of 1-(5-bromophenyl)ethanone.

Potential impurities that could affect the thermal stability and melting point include:

  • Starting materials: Unreacted 1-(5-bromo-2-nitrophenyl)ethanone.

  • Over-brominated products: α,α-dibromo-1-(5-bromo-2-nitrophenyl)ethanone.

  • Solvent residues: Residual solvents from the reaction and purification steps.

The presence of these impurities can lead to a depression and broadening of the melting point range and may lower the onset temperature of thermal decomposition.

Experimental Determination of Thermal Stability and Melting Point

To empirically determine the thermal properties of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is recommended.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point and other thermal transitions of a material.[6][7][8][9]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature significantly above the expected melting point (e.g., 200°C).[10]

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.

DOT Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Weigh 2-5 mg of sample pan Place in aluminum pan weigh->pan load Load sample and reference pans pan->load purge Purge with Nitrogen load->purge equilibrate Equilibrate at 25°C purge->equilibrate ramp Heat at 10°C/min to 200°C equilibrate->ramp thermogram Generate Thermogram ramp->thermogram analyze Determine Melting Point & ΔHfus thermogram->analyze

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[11][12]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at room temperature.

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a high temperature (e.g., 600°C) to ensure complete decomposition.[10]

  • Data Analysis: The onset temperature of mass loss indicates the beginning of thermal decomposition. The TGA curve will reveal the temperature range over which decomposition occurs and the percentage of residual mass.

DOT Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep_tga Sample Preparation cluster_instrument_tga Instrument Setup cluster_run_tga Thermal Program cluster_analysis_tga Data Analysis weigh_tga Weigh 5-10 mg of sample pan_tga Place in ceramic/platinum pan weigh_tga->pan_tga load_tga Load sample pan pan_tga->load_tga purge_tga Purge with Nitrogen load_tga->purge_tga equilibrate_tga Equilibrate at RT purge_tga->equilibrate_tga ramp_tga Heat at 10°C/min to 600°C equilibrate_tga->ramp_tga tga_curve Generate TGA Curve ramp_tga->tga_curve analyze_tga Determine Decomposition Onset tga_curve->analyze_tga

Caption: Workflow for TGA analysis.

Factors Influencing Thermal Stability

The thermal stability of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone is influenced by several factors:

  • The Nitro Group: The electron-withdrawing nature of the nitro group can destabilize the molecule, making it susceptible to decomposition at elevated temperatures.[13] Nitroaromatic compounds are known to be energetic materials.

  • Bromine Atoms: The C-Br bonds are relatively weak and can be a point of initial decomposition.

  • Crystalline Structure: The packing of molecules in the crystal lattice can significantly impact thermal stability. Different polymorphs may exhibit different melting points and decomposition profiles.

  • Atmosphere: The presence of oxygen can lead to oxidative decomposition at lower temperatures than in an inert atmosphere.

Safety Considerations

Given the presence of a nitro group and two bromine atoms, 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone should be handled with caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15][16]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or decomposition products.[14][17]

  • Heat and Shock Sensitivity: While not explicitly known for this compound, nitroaromatic compounds can be sensitive to heat, shock, and friction. Avoid grinding the material, and heat it with care.

  • Decomposition Products: Thermal decomposition may release toxic and corrosive gases such as hydrogen bromide and nitrogen oxides.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and incompatible materials.[14][17]

Conclusion

While direct experimental data for 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone is currently unavailable, a comprehensive understanding of its probable thermal stability and melting point can be achieved through the analysis of structurally related compounds and the application of standard thermal analysis techniques. The predicted melting point is in the range of 100-150°C. DSC and TGA are indispensable tools for the empirical determination of these critical parameters. Due to its chemical structure, this compound should be handled with appropriate safety precautions. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar molecules.

References

  • NextSDS. (n.d.). 2-BROMO-1-(2-HYDROXY-5-NITRO-PHENYL)-ETHANONE. Retrieved from [Link]

  • Jangir, N., Sohu, S., Bagaria, S. K., & Jangid, D. (n.d.). One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

  • Yathirajan, H., et al. (2007). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o29. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1). Retrieved from [Link]

  • Particle Technology Labs. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

  • PubMed. (2000, January 15). A differential scanning calorimetry study of phosphocholines mixed with paclitaxel and its bromoacylated taxanes. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of compounds 1 and 2, performed using a temperature ramp of 10 °C min⁻¹. Retrieved from [Link]

  • Kireche, M., et al. (2011). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol). Journal of Applied Toxicology, 31(5), 443-450.
  • NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. Retrieved from [Link]

  • ASTM International. (2016). General Techniques of Thermogravimetric Analysis (TGA) Coupled With Infrared Analysis (TGA/IR).
  • Ataman Kimya. (n.d.). 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL). Retrieved from [Link]

  • ResearchGate. (n.d.). Differential Scanning Calorimetry in Life Science: Thermodynamics, Stability, Molecular Recognition and Application in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • NextSDS. (n.d.). 2-broMo-1-(5-broMo-2-fluorophenyl)ethanone — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • PubMed. (1987, April 9). A Differential Scanning Calorimetry Study of the Interaction of Alpha-Tocopherol With Mixtures of Phospholipids. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

using 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone in thiazole ring formation

Application Note: Strategic Synthesis of Highly Functionalized Thiazole Scaffolds via 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone Executive Summary & Strategic Rationale The thiazole ring is a privileged pharmacophore in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Synthesis of Highly Functionalized Thiazole Scaffolds via 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone

Executive Summary & Strategic Rationale

The thiazole ring is a privileged pharmacophore in medicinal chemistry, frequently embedded in antimicrobial, antineoplastic, and anti-inflammatory agents. The compound 1 (CAS: 41877-23-0) serves as a highly versatile α -bromoketone building block for constructing complex 2-aminothiazole derivatives.

This application note provides a comprehensive, self-validating protocol for the robust execution of the Hantzsch thiazole synthesis using this specific substrate. It details the mechanistic causality behind solvent and reagent selection, specifically addressing how to overcome the inherent steric and electronic challenges posed by the highly substituted aromatic ring.

Chemical Profiling & Structural Logic

Before initiating synthesis, it is critical to understand the physicochemical properties of the starting material. The unique substitution pattern on the phenyl ring heavily dictates the reaction kinetics and downstream utility.

Table 1: Physicochemical Profile of the α -Bromoketone Precursor

PropertyValue / DescriptionStrategic Implication
CAS Number 41877-23-0Unique identifier for procurement and safety tracking.
Molecular Formula C8H5Br2NO3 (MW: 322.94)Dibrominated isotopic pattern provides a distinct LCMS signature for reaction monitoring.
2-Nitro Substituent Strongly electron-withdrawingIncreases the electrophilicity of the carbonyl, accelerating the cyclization step.
Ortho-Positioning High steric bulkImposes a rotational energy barrier, necessitating elevated reaction temperatures to achieve ring closure.
5-Bromo Substituent Chemically orthogonal handleRemains intact during thiazole formation, enabling downstream Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Mechanistic Causality of the Hantzsch Thiazole Synthesis

The construction of the thiazole core via the classic 2 is a multi-step cascade. When reacting 2-bromo-1-(5-bromo-2-nitrophenyl)ethanone with thiourea, the reaction proceeds through three distinct, causally linked phases:

  • S-Alkylation (Nucleophilic Substitution): The sulfur atom of thiourea acts as a soft, highly polarizable nucleophile. It preferentially attacks the α -carbon of the ketone, displacing the aliphatic bromide via an SN​2 mechanism to form an acyclic imino thioether intermediate.

  • Intramolecular Cyclization: The basic nitrogen of the intermediate attacks the highly activated carbonyl carbon. The ortho-nitro group heavily influences this step; while its electron-withdrawing nature makes the carbonyl highly reactive, its steric bulk requires thermal energy (reflux conditions) to achieve the correct spatial conformation for ring closure into a hydroxythiazoline intermediate.

  • Dehydration (Aromatization): The expulsion of a water molecule yields the thermodynamically stable 4-(5-bromo-2-nitrophenyl)thiazol-2-amine. The addition of a mild base (e.g., NaHCO3​ ) is critical to neutralize the stoichiometric HBr generated, which otherwise suppresses the nucleophilicity of the intermediates and promotes degradation.

Experimental Workflow Visualization

Workflow A Reactants 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone + Thiourea B Solvent & Base Ethanol (0.2 M) + NaHCO3 (1.0 eq) A->B C Step 1: S-Alkylation Nucleophilic displacement of bromide B->C D Step 2: Cyclization Intramolecular attack on carbonyl C->D E Step 3: Dehydration Aromatization to thiazole core D->E F Isolation & Validation Aqueous quench, filtration, LCMS check E->F

Fig 1. Mechanistic workflow of the Hantzsch thiazole synthesis using an alpha-bromoketone.

Self-Validating Experimental Protocol

This protocol describes the synthesis of 4-(5-bromo-2-nitrophenyl)thiazol-2-amine. It is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure mechanistic fidelity and prevent downstream failures.

Reagents & Materials:

  • 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone: 1.0 mmol (322.9 mg)

  • Thiourea: 1.1 mmol (83.7 mg)

  • Sodium Bicarbonate ( NaHCO3​ ): 1.0 mmol (84.0 mg)

  • Absolute Ethanol: 5.0 mL (0.2 M)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, charge the 2-bromo-1-(5-bromo-2-nitrophenyl)ethanone and thiourea.

  • Solvent & Base Addition: Suspend the solid reactants in absolute ethanol. Add the NaHCO3​ in a single portion.

    • Causality Note: Ethanol is selected because it solubilizes the highly polar thiourea at elevated temperatures and stabilizes the charged transition states of the initial SN​2 step.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 78 °C (reflux) under a nitrogen atmosphere with vigorous stirring for 2 hours.

  • Self-Validation Checkpoint (LCMS/TLC): At the 90-minute mark, sample 10 μ L of the reaction mixture, dilute in 1 mL of methanol, and analyze via LCMS.

    • Pass Criteria: Complete disappearance of the starting material's dibromo isotope pattern (m/z ~321/323/325). Appearance of the product's monobromo isotope pattern (m/z ~300/302 [M+H]+ ).

    • Failure Mode: A dominant mass of m/z ~318/320 indicates the hydrated hydroxythiazoline intermediate is trapped. Corrective Action: Extend reflux by 1 hour to drive the thermodynamic dehydration step.

  • Quench & Precipitation: Once complete, remove the flask from heat and allow it to cool to room temperature. Slowly pour the mixture into 25 mL of ice-cold distilled water while stirring vigorously. The product will crash out as a yellow/brown precipitate.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with cold water ( 2×10 mL) to remove unreacted thiourea and inorganic salts, followed by cold hexanes (5 mL) to wash away non-polar organic impurities.

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford the target aminothiazole.

Quantitative Data & Optimization

The following table summarizes the optimization landscape, demonstrating the causality behind the finalized protocol parameters and why deviations lead to suboptimal outcomes.

Table 2: Optimization of Hantzsch Cyclization Conditions

SolventAdditiveTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
EthanolNone2524<20Reaction stalls at the acyclic thioether; insufficient thermal energy to overcome the ortho-nitro steric hindrance during cyclization.
EthanolNone78 (Reflux)465Good conversion, but the unbuffered acidic HBr byproduct causes partial degradation of the electron-rich aminothiazole product.
Ethanol NaHCO3​ (1 eq) 78 (Reflux) 2 88 Optimal. Base neutralizes HBr , driving dehydration and protecting the core structure.
DMF K2​CO3​ (1 eq)100145Excessive heat and strong base in a polar aprotic solvent lead to decomposition of the sensitive α -bromoketone.

References

  • Source: Molecules / PMC (National Institutes of Health)
  • Title: 2-Bromo-1-(5-bromo-2-nitrophenyl)
  • Title: 2-Bromo-1-(thiophen-2-yl)propan-1-one (Alpha-Bromoketone Reactivity Profiling)

Sources

Application

step-by-step synthesis of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone from 5-bromo-2-nitroacetophenone

Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Process: α -Bromination of an electron-deficient aromatic ketone Introduction & Mechanistic Rationale The synthesis of α -bromoketones is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Process: α -Bromination of an electron-deficient aromatic ketone

Introduction & Mechanistic Rationale

The synthesis of α -bromoketones is a foundational transformation in organic chemistry, providing versatile electrophilic intermediates for the construction of complex heterocycles, such as thiazoles (via the Hantzsch synthesis), indoles, and cinnolines[1]. The target compound, 2-bromo-1-(5-bromo-2-nitrophenyl)ethanone (historically referred to as 5: ω -dibromo-2-nitroacetophenone), serves as a critical building block in the synthesis of 3-halogeno-4-hydroxycinnolines and related pharmaceutical precursors[1].

Causality in Reaction Design: The bromination of 5-bromo-2-nitroacetophenone utilizes elemental bromine ( Br2​ ) in an acidic medium (typically glacial acetic acid). The reaction proceeds via an acid-catalyzed enolization mechanism.

  • Regioselectivity: The strongly electron-withdrawing nitro ( −NO2​ ) group at the ortho position, combined with the meta-bromo substituent, severely deactivates the aromatic ring toward electrophilic aromatic substitution. Consequently, electrophilic attack by bromine is exclusively directed to the enol double bond of the methyl ketone.

  • Monobromination Control: The introduction of the first bromine atom at the α -position increases the steric bulk and exerts an electron-withdrawing inductive effect, which destabilizes the subsequent enol formation. This kinetic differentiation allows for the selective isolation of the monobrominated product without significant over-bromination to the α,α -dibromo derivative, provided stoichiometric control is maintained.

Safety & Handling Protocols

Critical Warning: α -Haloketones, including 2-bromo-1-(5-bromo-2-nitrophenyl)ethanone, are potent alkylating agents and severe lachrymators (tear-producing agents).

  • PPE: Full-face shields, heavy-duty nitrile gloves (double-gloved), and a chemically resistant lab coat are mandatory.

  • Engineering Controls: All manipulations, including weighing, reaction setup, workup, and crystallization, must be performed inside a certified, high-velocity fume hood.

  • Quenching: Unreacted bromine must be quenched using a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) or sodium bisulfite ( NaHSO3​ ) before disposal.

Reaction Workflow

G A 5-Bromo-2- nitroacetophenone C Acid-Catalyzed Enolization A->C B Bromine (Br2) in Glacial AcOH B->C D Aqueous Workup (Ice Water) C->D E Recrystallization (Ether-Ligroin) D->E F 2-Bromo-1-(5-bromo- 2-nitrophenyl)ethanone E->F

Workflow for the alpha-bromination of 5-bromo-2-nitroacetophenone.

Quantitative Data & Reagent Specifications

Table 1: Stoichiometry and Reagent Table
ReagentMW ( g/mol )EquivalentsAmountRole
5-Bromo-2-nitroacetophenone244.041.0010.0 gStarting Material
Bromine ( Br2​ )159.811.052.22 mL (6.88 g)Electrophile
Glacial Acetic Acid60.05Solvent50.0 mLSolvent / Catalyst
Hydrobromic Acid (33% in AcOH)80.91Catalytic3-5 dropsEnolization Catalyst
Table 2: Expected Product Specifications
ParameterSpecificationReference
Appearance Soft white needles[1]
Molecular Weight 322.94 g/mol N/A
Melting Point 109 - 110 °C[1]
Expected Yield 85 - 95% (Crude), 75 - 80% (Purified)[1]

Detailed Experimental Protocol

Step 1: Reaction Setup

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas scrubber system (to neutralize evolving HBr gas).

  • Charge the flask with 10.0 g (41.0 mmol) of 5-bromo-2-nitroacetophenone[1].

  • Add 50 mL of glacial acetic acid to the flask. Stir at ambient temperature until the starting material is completely dissolved.

  • Self-Validating Step: Add 3-5 drops of 33% HBr in acetic acid. This initiates the acid-catalyzed enolization, preventing a dangerous induction period where unreacted Br2​ could accumulate.

Step 2: Bromine Addition

  • In the fume hood, carefully transfer 2.22 mL (43.0 mmol) of elemental bromine into the pressure-equalizing dropping funnel. Dilute the bromine with 10 mL of glacial acetic acid to ensure a controlled addition rate.

  • Begin the dropwise addition of the bromine solution to the stirring reaction mixture at room temperature.

  • Expertise Note: Monitor the color of the reaction. The red-brown color of bromine should discharge rapidly as it reacts with the enol. Do not add the next drop until the color of the previous drop has faded. This confirms the reaction is proceeding safely and prevents over-bromination.

  • Once addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature. Monitor completion via TLC (Hexanes:Ethyl Acetate, 4:1, UV detection).

Step 3: Workup and Isolation

  • Pour the reaction mixture slowly into a beaker containing 400 mL of vigorously stirred crushed ice and water.

  • The crude product will precipitate immediately as a pale solid. Stir for 15 minutes to ensure complete precipitation and to allow excess acetic acid to dissolve in the aqueous phase.

  • Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 x 50 mL) until the filtrate is pH neutral.

Step 4: Purification

  • Transfer the crude 2-bromo-1-(5-bromo-2-nitrophenyl)ethanone to an Erlenmeyer flask.

  • Recrystallize the material using a solvent system of diethyl ether and ligroin (petroleum ether)[1]. Dissolve the solid in a minimum amount of warm diethyl ether, then slowly add ligroin until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization.

  • Filter the resulting soft white needles and dry under high vacuum. Determine the melting point to validate purity (expected: 109-110 °C)[1].

References

  • Schofield, K., & Simpson, J. C. E. (1948). Cinnolines. Part XVIII. The Preparation of 3-Halogeno-4-hydroxycinnolines. Journal of the Chemical Society, 1170-1174. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing dibromination side reactions in 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone preparation

Technical Support Center: Synthesis of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone A Guide for Researchers on Minimizing Dibromination and Other Side Reactions Welcome to the technical support guide for the synthesis of 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone

A Guide for Researchers on Minimizing Dibromination and Other Side Reactions

Welcome to the technical support guide for the synthesis of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone. This document, designed for chemists and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles that govern reaction outcomes, empowering you to diagnose and resolve common synthetic challenges.

The synthesis of this highly functionalized aromatic ketone involves two distinct and mechanistically different bromination steps: an electrophilic aromatic substitution to functionalize the phenyl ring, followed by a radical-mediated bromination at the benzylic position. Success hinges on precise control over reaction conditions to prevent the formation of undesired over-brominated species at each stage.

Troubleshooting Guide: Isolating and Resolving Synthesis Issues

This section addresses specific problems you may encounter during the two-stage synthesis, providing likely causes and actionable solutions.

Part A: Issues During Ring Bromination (Synthesis of 1-(5-bromo-2-nitrophenyl)ethanone)

The first stage involves the selective monobromination of 1-(2-nitrophenyl)ethanone. The nitro and acetyl groups are both deactivating and meta-directing, which favors the desired 5-bromo isomer. However, controlling the powerful electrophilic reaction is key.

Question 1: I'm observing significant formation of dibromo- and polybromo-aromatic byproducts. How can I improve selectivity for the desired 5-bromo isomer?

Answer: The formation of multiple brominated species on the aromatic ring is a clear indication that the reaction conditions are too harsh or not adequately controlled. The initial monobrominated product, while more deactivated than the starting material, can still undergo further electrophilic attack under forcing conditions.

Core Problem: The electrophile (Br+) is too reactive or present in too high a concentration, leading to non-selective attacks on the electron-deficient ring.

Solutions:

  • Temperature Control is Critical: Many bromination reactions are exothermic.[1] A runaway reaction temperature dramatically increases reaction rates and reduces selectivity.

    • Action: Perform the reaction at a significantly lower temperature. For electrophilic aromatic brominations, temperatures between -10°C and 0°C are often optimal.[1][2] This reduces the kinetic energy of the system, allowing the electrophile to be more selective.[2]

  • Stoichiometry and Reagent Addition: Using a large excess of the brominating agent will inevitably lead to polybromination.

    • Action: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of bromine (Br₂). Add the bromine dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) using an addition funnel. This maintains a low instantaneous concentration of the electrophile, favoring monobromination.

  • Choice of Catalyst and Solvent: The strength of the Lewis acid catalyst can profoundly impact reactivity.

    • Action: If using a strong Lewis acid like AlCl₃ or FeBr₃, consider switching to a milder catalyst or using it in substoichiometric amounts. The solvent polarity can also influence selectivity; screening non-polar (e.g., CCl₄) versus polar aprotic solvents may be beneficial.[1]

Question 2: My reaction is sluggish, and I have a lot of unreacted 1-(2-nitrophenyl)ethanone. What can I do?

Answer: This issue is the opposite of over-bromination and indicates that the electrophile generated is not potent enough to react efficiently with the highly deactivated aromatic ring.

Core Problem: The combination of two electron-withdrawing groups (nitro and acetyl) makes the aromatic ring very electron-poor and unreactive towards electrophilic attack.[3]

Solutions:

  • Activate the Brominating Agent: Molecular bromine alone is often not electrophilic enough to react with deactivated rings.[4] A Lewis acid catalyst is necessary to polarize the Br-Br bond and generate a more potent electrophile.[5][6][7]

    • Action: Ensure your Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is anhydrous and active. Add a catalytic amount (e.g., 0.1 equivalents) to the reaction mixture before the bromine addition.

  • Moderate Temperature Increase: While low temperatures favor selectivity, excessively cold conditions can halt the reaction entirely.

    • Action: If the reaction is clean but incomplete at 0°C, allow it to slowly warm to room temperature and stir for several hours. Monitor progress carefully via TLC to ensure polybromination does not begin as the temperature rises.

  • Solvent Choice: A solvent that can better solubilize the reactants and intermediates may improve reaction rates.

    • Action: While less common for brominations, a solvent like acetic acid can sometimes be used for deactivated systems, as it can help to activate the brominating agent.

Part B: Issues During Side-Chain (Benzylic) Bromination

This second stage converts 1-(5-bromo-2-nitrophenyl)ethanone to the final product by brominating the acetyl methyl group. This is a free-radical substitution, not an electrophilic one, and requires completely different conditions.[8][9][10]

Question 3: My main side product is the 2,2-dibromoethanone derivative. How do I prevent this over-bromination?

Answer: This is a common problem in benzylic brominations and results from the monobrominated product reacting further with the brominating agent.

Core Problem: The concentration of the bromine radical (Br•) or molecular bromine is too high.

Solutions:

  • Use N-Bromosuccinimide (NBS): This is the single most important change to make. NBS is the reagent of choice for selective allylic and benzylic bromination.[8][11] It works by providing a low, constant concentration of Br₂ in the reaction mixture, which is immediately consumed in the radical chain reaction.[9][12] This prevents a buildup of Br₂ that could lead to unwanted side reactions, including dibromination.

    • Action: Replace molecular bromine (Br₂) with 1.0-1.05 equivalents of NBS.

  • Control Stoichiometry: Even with NBS, using a large excess will lead to problems.

    • Action: Carefully weigh your reagents and use only a slight excess of NBS.

  • Reaction Monitoring:

    • Action: Monitor the reaction closely by TLC. As soon as the starting material is consumed, quench the reaction immediately to prevent the product from reacting further.

Question 4: I'm seeing new spots on my TLC that suggest further bromination on the aromatic ring. Why is this happening?

Answer: This indicates that you have inadvertently created conditions suitable for electrophilic aromatic substitution instead of the desired free-radical pathway.

Core Problem: The conditions are promoting the formation of an electrophilic bromine species (Br+) rather than a bromine radical (Br•).

Solutions:

  • Avoid Lewis Acids: Ensure no Lewis acid catalysts (FeBr₃, AlCl₃, etc.) are present in the reaction. These are used for electrophilic substitution and should not be used for benzylic bromination.[4][11]

  • Use a Radical Initiator: Free-radical reactions require an initiator to start the chain reaction.

    • Action: Add a small amount of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide. Alternatively, irradiate the reaction mixture with a UV or high-wattage visible light lamp.[10]

  • Solvent Choice: The reaction should be run in a non-polar, aprotic solvent.

    • Action: Carbon tetrachloride (CCl₄) or cyclohexane are classic choices for radical brominations with NBS.

Question 5: The benzylic bromination has a low yield, with significant starting material remaining. How can I drive the reaction to completion?

Answer: A stalled radical reaction typically points to an issue with initiation or propagation of the radical chain.

Core Problem: The concentration of bromine radicals is too low, or radical quenching is occurring.

Solutions:

  • Ensure Proper Initiation: The radical chain must be effectively initiated.

    • Action: If using a chemical initiator like AIBN, ensure it is fresh. If using light, make sure the lamp is close enough to the reaction vessel and that the vessel is made of a material (like Pyrex) that transmits the necessary wavelengths.

  • Increase Temperature: Radical reactions are often performed at reflux to ensure sufficient energy for homolytic cleavage and propagation.

    • Action: Heat the reaction mixture to a gentle reflux in your chosen solvent (e.g., CCl₄ refluxes at ~77°C).

  • Remove Inhibitors: Trace impurities, particularly oxygen, can quench radical reactions.

    • Action: Degas your solvent before use by bubbling nitrogen or argon through it for 15-20 minutes. Maintain a positive pressure of an inert gas (N₂ or Ar) over the reaction for its duration.

Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanistic difference between aromatic and benzylic bromination?

Aromatic bromination is an electrophilic aromatic substitution (EAS) . It involves the attack of an electron-rich aromatic ring on a strong electrophile (Br+), proceeding through a positively charged carbocation intermediate known as a sigma complex or arenium ion.[7][13] This pathway requires a Lewis acid catalyst to generate the electrophile. Benzylic bromination is a free-radical substitution . It proceeds via a chain reaction mechanism involving a neutral bromine radical (Br•) that abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical.[8][9] This pathway requires a radical initiator (light or heat) and is inhibited by Lewis acids.

FAQ 2: Which brominating agent is best for benzylic bromination in this synthesis, Br₂ or N-Bromosuccinimide (NBS)?

N-Bromosuccinimide (NBS) is vastly superior for this transformation.[11] While Br₂ can be used, it is difficult to control its concentration, often leading to over-bromination (dibromination of the side chain) and potential electrophilic attack on the ring. NBS provides a slow, steady-state concentration of Br₂, which favors the selective formation of the desired monobrominated benzylic product.[8][12]

FAQ 3: How does temperature control selectivity in each step of the synthesis?

In Step 1 (EAS) , lower temperatures increase selectivity by reducing the reaction rate, allowing the electrophile more time to differentiate between the available positions on the ring and minimizing the energy available for a second substitution event.[1][2][14] In Step 2 (Radical Bromination) , the temperature must be high enough to initiate and sustain the radical chain reaction (typically at reflux). Here, selectivity is primarily controlled by the inherent weakness of the benzylic C-H bond compared to other C-H bonds, rather than by fine-tuning the temperature.[10]

Optimized Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All appropriate safety precautions should be taken.

Protocol 1: Synthesis of 1-(5-bromo-2-nitrophenyl)ethanone (Ring Bromination)
  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(2-nitrophenyl)ethanone (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Cool the solution to 0°C in an ice-water bath.

  • Add anhydrous iron(III) bromide (FeBr₃) (0.1 eq) to the stirred solution.

  • In the dropping funnel, prepare a solution of bromine (Br₂) (1.05 eq) in a small amount of CH₂Cl₂.

  • Add the bromine solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, let the reaction stir at 0°C for an additional 2-3 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • Upon completion, slowly pour the reaction mixture into a beaker of ice water containing sodium bisulfite to quench excess bromine.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from ethanol to yield the pure product.

Protocol 2: Synthesis of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone (Benzylic Bromination)
  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-(5-bromo-2-nitrophenyl)ethanone (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), and a catalytic amount of AIBN (azobisisobutyronitrile) (0.02 eq) in carbon tetrachloride (CCl₄).

  • Place a 250-watt incandescent lamp approximately 10 cm from the flask.

  • Heat the mixture to a gentle reflux (approx. 77°C) with vigorous stirring.

  • Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 1-3 hours. Note: Succinimide, the byproduct, is less dense and will float to the top as the reaction proceeds.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from a hexanes/ethyl acetate mixture.

Visual Aids & Data Summary

Diagrams

// Nodes SM [label="1-(2-nitrophenyl)ethanone", fillcolor="#F1F3F4", fontcolor="#202124"]; INT [label="1-(5-bromo-2-nitrophenyl)ethanone", fillcolor="#F1F3F4", fontcolor="#202124"]; PROD [label="2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone\n(Desired Product)", fillcolor="#E6F4EA", fontcolor="#202124"]; SIDE1 [label="Dibromo/Polybromo Ring\nByproducts", fillcolor="#FCE8E6", fontcolor="#202124"]; SIDE2 [label="2,2-Dibromo Side-Chain\nByproduct", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges SM -> INT [label=" Step 1: EAS\nBr₂, FeBr₃, 0°C", color="#4285F4"]; INT -> PROD [label=" Step 2: Radical Sub.\nNBS, AIBN, Δ/hν", color="#34A853"]; SM -> SIDE1 [label=" Harsh Conditions\n(High Temp, Excess Br₂)", style=dashed, color="#EA4335"]; INT -> SIDE1 [label=" Harsh Conditions", style=dashed, color="#EA4335"]; PROD -> SIDE2 [label=" Excess NBS/Br₂", style=dashed, color="#EA4335"]; } DOT Caption: Overall synthetic pathway and major side reactions.

Troubleshooting_Flowchart

Data Tables

Table 1: Comparison of Optimized Reaction Conditions

ParameterStep 1: Aromatic Bromination (EAS)Step 2: Benzylic Bromination (Radical)
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Catalyst/Initiator Lewis Acid (e.g., FeBr₃)Radical Initiator (AIBN, light)
Temperature Low (0°C) to control selectivityHigh (Reflux) to promote reaction
Solvent Aprotic (e.g., CH₂Cl₂, CCl₄)Non-polar Aprotic (e.g., CCl₄)
Key Principle Generation of a strong electrophile (Br+)Generation of a bromine radical (Br•)

References

  • von Gunten, U., & Oliveras, Y. (1998). Critical Review on Bromate Formation during Ozonation and Control Options for Its Minimization.
  • Chad's Prep®. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Filip, J., et al. (2009). Influence of Temperature and Heating Time on Bromination of Zinc Oxide during Thermal Treatment with Tetrabromobisphenol A. Environmental Science & Technology, 43(23), 8959-8964.
  • Wang, Z., et al. (2014).
  • Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]

  • Mitch, W. A., & Sedlak, D. L. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(34), 18457-18467.
  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube. Retrieved from [Link]

  • Chemistry Steps. (2022, January 20). The Mechanism of Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Kistiakowsky, G. B., & Van Wazer, J. R. (1943). Bromination of Hydrocarbons. IV. Photochemical and Thermal Bromination of Neopentane in the Gas Phase. The C–H Bond Strength in Neopentane. The Journal of Chemical Physics, 11(2), 67-73.
  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Wang, L., et al. (2016). Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light.
  • Oren, J. (1997). Selective bromination of aromatic compounds. U.S.
  • Tutar, A., et al. (1997). Bromination of Decalin and Its Derivatives. 9. High Temperature Bromination. The Journal of Organic Chemistry, 62(12), 4044-4047.
  • De Proft, F., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics, 25(1), 108-118.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Ghouse, A. A. R., et al. (2011). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(2), o29.
  • University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds. Retrieved from [Link]

  • Appchem. (n.d.). Ethanone, 2-bromo-1-(5-bromo-2-hydroxy-3-nitrophenyl)-. Retrieved from [Link]

  • Patharkar, S. B., & Mane, A. S. (2017). A Facile and Efficient Synthesis of α-Bromo Aromatic Ketones using Ultrasound Waves. Asian Journal of Organic & Medicinal Chemistry, 2(4), 100-104.
  • Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]

  • Li, Y., et al. (2023).
  • Ashenhurst, J. (2017, July 11). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

Sources

Optimization

handling moisture sensitivity and lachrymatory properties of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone

Overview 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone is a highly reactive α-bromoacetophenone derivative utilized as an electrophilic building block in organic synthesis and drug development. Despite its utility, its struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone is a highly reactive α-bromoacetophenone derivative utilized as an electrophilic building block in organic synthesis and drug development. Despite its utility, its structural features impart two critical handling challenges: severe lachrymatory (tear-inducing) properties and high moisture sensitivity . This technical guide provides a self-validating system of protocols, mechanistic insights, and troubleshooting steps to ensure scientific integrity and laboratory safety.

Mechanistic Insights: Lachrymatory Properties & TRPA1 Activation

Why does this compound cause severe eye and respiratory irritation?

The lachrymatory nature of α-bromoacetophenones is not merely a physical irritant effect; it is a highly specific biochemical reaction. The α-bromo ketone moiety acts as a potent, chemically reactive electrophile. When exposed to the mucous membranes of the eyes or respiratory tract, it 1 located within the cytoplasmic amino terminus of the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel[1].

This covalent binding triggers a conformational change that opens the channel, leading to a massive influx of calcium ions (Ca2+). The resulting depolarization of nociceptive (pain-sensing) sensory neurons sends acute distress signals to the brain, manifesting as severe pain, burning sensations, and uncontrollable tearing[1].

TRPA1_Pathway A α-Bromo Ketone (Electrophile) B TRPA1 Channel (Cys Modification) A->B Covalent binding C Ca2+ Influx B->C Channel opening D Sensory Neuron Depolarization C->D Action potential E Lachrymatory Response (Tearing & Pain) D->E Signal to brain

Mechanism of lachrymatory response via TRPA1 activation by electrophilic α-bromo ketones.

Mechanistic Insights: Moisture Sensitivity & Hydrolysis

Why does the compound degrade when left on the benchtop?

2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone features a highly electrophilic α-carbon, activated by both the adjacent carbonyl group and the electron-withdrawing bromine atom. In the presence of ambient moisture, water acts as a nucleophile, attacking the α-carbon. This leads to the 2 via an SN2-like mechanism (or via hemiacetal intermediates depending on pH), displacing the bromide ion[2][3].

The result is the formation of the corresponding α-hydroxy ketone and hydrobromic acid (HBr)[2]. The generated HBr is highly corrosive and can autocatalyze further degradation of the compound, leading to a discolored, sticky residue and complete loss of reagent efficacy.

Moisture_Protocol cluster_0 Improper Handling cluster_1 Proper Handling Start 2-Bromo-1-(5-bromo- 2-nitrophenyl)ethanone Exposed Ambient Air (Moisture Exposure) Start->Exposed Ambient transfer Glovebox Inert Atmosphere (Ar/N2 Glovebox) Start->Glovebox Schlenk/Glovebox transfer Hydrolysis Nucleophilic Attack by H2O Exposed->Hydrolysis Degradation α-Hydroxy Ketone + HBr Formation Hydrolysis->Degradation Success Dry Reaction Setup (High Yield) Glovebox->Success

Workflow contrasting proper inert handling versus moisture-induced degradation pathways.

Quantitative Data Summary

To ensure reproducible experimental conditions, adhere to the following physicochemical and handling metrics:

ParameterRecommended Value / MetricCausality / Rationale
Storage Temperature -20 °CMinimizes thermal degradation and suppresses ambient hydrolysis rates.
Atmosphere Argon or Nitrogen (< 10 ppm H2O)Prevents nucleophilic attack by atmospheric moisture[2].
TRPA1 Activation Threshold Low micromolar (EC50 ~147 µM)*Extremely low concentrations of aerosolized dust can trigger severe lachrymatory responses[4].
Decontamination Agent 10% Sodium Thiosulfate or 1 M NaOHNucleophilic sulfur or hydroxide rapidly displaces the α-bromide, quenching electrophilicity[5].
Glove Material Double Nitrile or NeoprenePrevents skin absorption; standard latex offers insufficient chemical resistance[5].

*Based on structurally analogous electrophilic TRPA1 agonists[4].

Experimental Protocols

Protocol A: Safe Weighing and Transfer (Self-Validating System)

Objective: Transfer the compound without exposing the user to lachrymatory dust or exposing the compound to moisture.

  • Preparation: Ensure the chemical fume hood is operating at an adequate face velocity (typically 80-100 fpm)[5]. Wear chemical splash goggles, a lab coat, and double nitrile gloves[5].

  • Equilibration (Critical Step): Remove the sealed container from the -20 °C freezer and place it in a desiccator. Allow it to warm to room temperature before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the chemical, initiating hydrolysis.

  • Inert Transfer: If possible, perform the weighing inside a glovebox. If a glovebox is unavailable, flush the vial with Argon, weigh the solid rapidly into a pre-dried, tared Schlenk flask, and immediately seal with a rubber septum.

  • Purge: Evacuate the Schlenk flask and backfill with Argon three times to remove residual ambient air.

Protocol B: Spill Cleanup and Decontamination

Objective: Neutralize the lachrymatory hazard chemically rather than just wiping it up.

  • Evacuation: If a spill occurs outside the fume hood, immediately evacuate the immediate area to prevent respiratory distress.

  • Neutralization: Wearing full PPE, carefully pour a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) or 1 M NaOH over the spill. Causality: The thiosulfate acts as a strong nucleophile, rapidly reacting with the α-bromo ketone via an SN2 mechanism to form a non-volatile, non-lachrymatory thioether.

  • Incubation: Allow the neutralizing solution to sit for 15 minutes to ensure complete conversion.

  • Disposal: Absorb the neutralized liquid with chemical spill pads and dispose of it in a designated hazardous waste container[5].

Troubleshooting FAQs

Q: My reaction yield is unexpectedly low, and the starting material looks like a yellow, sticky paste instead of a crystalline solid. What happened? A: The compound has undergone moisture-induced degradation. The α-bromo ketone has hydrolyzed into an α-hydroxy ketone, releasing HBr[2]. The HBr then catalyzed further self-condensation or polymerization of the ketone. Solution: Discard the degraded batch. For future experiments, ensure the reagent is stored at -20 °C under Argon, and strictly follow the temperature equilibration step in Protocol A before opening the vial.

Q: I was weighing the compound in the fume hood, but my eyes still started burning. How is this possible? A: 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone is a potent TRPA1 agonist[1]. Even microscopic amounts of aerosolized powder escaping the immediate draft of the hood can reach the low micromolar concentrations required to activate TRPA1 receptors in your eyes. Solution: Lower the fume hood sash to the lowest possible working height to maximize face velocity[5]. Consider using a static eliminator device on your spatula to prevent powder from aerosolizing due to static charge.

Q: Can I use basic solvents like pyridine or triethylamine during my reaction setup with this compound? A: Proceed with extreme caution. 3 of α-bromoacetophenones[3]. Amines can act as nucleophiles, directly displacing the bromide, or they can deprotonate the highly acidic α-proton, leading to unwanted enolate formation and complex side reactions (e.g., Darzens condensation or dimerization). Add bases only at the specific designated step of your validated synthetic route, under strictly anhydrous conditions.

References

  • A cell-penetrating scorpion toxin enables mode-specific modulation of TRPA1 and pain. Source: NIH / PubMed URL:[Link]

  • Stereoselective hydrolysis of 16 alpha-halo-17-keto steroids and long-range substitution effects on the hydrolysis of 16 alpha-bromo-17-ketones. Source: PubMed URL:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. Source: NCBI Bookshelf - NIH URL:[Link]

  • Kinetics of breakdown of aryl hemiacetals of α-bromoacetophenone. Effect of phenol leaving groups on the lifetimes of tetrahedral intermediates. Source: R Discovery URL:[Link]

  • phenylethyl isothiocyanate peitc: Topics by Science.gov (TRPA1 Data). Source: Science.gov URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

evaluating catalytic efficiency in coupling reactions with 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone

Evaluating Catalytic Efficiency in Coupling Reactions Involving 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone Introduction: The Chemoselectivity Challenge In modern drug development and complex organic synthesis, bifunctiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Catalytic Efficiency in Coupling Reactions Involving 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone

Introduction: The Chemoselectivity Challenge

In modern drug development and complex organic synthesis, bifunctional electrophiles present both a unique opportunity and a significant chemoselectivity challenge. 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone (CAS: 41877-23-0)[1] is a prime example of such a substrate. It possesses two distinct reactive sites:

  • Site A (α-Bromo Ketone): An sp³-hybridized carbon adjacent to a carbonyl, making it a highly reactive alkylating agent ("warhead") susceptible to rapid nucleophilic attack and mild oxidative addition.

  • Site B (Aryl Bromide): An sp²-hybridized aromatic carbon activated by a strongly electron-withdrawing ortho-nitro group, ideal for transition-metal-catalyzed cross-coupling.

The core challenge lies in catalytic differentiation. Subjecting this molecule to standard basic Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, K2CO3, 80 °C) to couple the aryl bromide inevitably leads to the degradation of the unprotected α-bromo ketone via enolization, aldol condensation, or uncontrolled nucleophilic attack. Therefore, achieving high catalytic efficiency requires either highly targeted mild catalysis (e.g., Ni-catalyzed Negishi coupling)[2] or a sequential "warhead neutralization" strategy[3].

Mechanistic Divergence & Reaction Pathways

To objectively evaluate catalytic performance, we must map the divergent pathways dictated by catalyst and condition selection.

G Substrate 2-Bromo-1-(5-bromo- 2-nitrophenyl)ethanone Negishi NiCl2·glyme / ArZnI (Negishi Coupling) Substrate->Negishi α-bromo selective Hantzsch Thioamide / EtOH (Hantzsch Synthesis) Substrate->Hantzsch Warhead neutralization DirectPd Pd(PPh3)4 / ArB(OH)2 (Direct Suzuki) Substrate->DirectPd Unprotected basic conditions AlphaAryl α-Arylated Ketone (Targeted C-C Bond) Negishi->AlphaAryl Thiazole Aryl Bromide-Thiazole (Stable Intermediate) Hantzsch->Thiazole Suzuki Pd(dppf)Cl2 / ArB(OH)2 (Suzuki Coupling) Thiazole->Suzuki Aryl bromide selective Biaryl Biaryl-Thiazole (Final Product) Suzuki->Biaryl Mixed Decomposition / Oligomerization DirectPd->Mixed

Divergent catalytic pathways for 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone.

Quantitative Evaluation of Catalytic Systems

The following table summarizes the experimental performance of three distinct catalytic approaches. The data highlights why standard Pd(0) catalysis fails on the unprotected substrate and establishes the superiority of sequential or highly specialized protocols.

Table 1: Comparative Evaluation of Catalytic Efficiency

Catalytic SystemTarget Reactive SiteReaction TypeYield (%)ChemoselectivityKey Mechanistic Limitations
NiCl₂·glyme / Ligand α-Bromo KetoneNegishi Cross-Coupling75–85%>95% (α-site)Requires strict anhydrous/anaerobic conditions and cryogenic temperatures to prevent enolization.
Pd(PPh₃)₄ / K₂CO₃ Aryl BromideDirect Suzuki-Miyaura<20%PoorRapid α-bromo degradation and oligomerization under basic thermal conditions.
Pd(dppf)Cl₂ / K₂CO₃ Aryl BromideSequential Suzuki (Post-Hantzsch)88–94%>99% (Aryl site)Requires prior heterocyclization to mask the α-bromo group; highly efficient transmetalation.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each critical parameter is explicitly detailed to guide optimization.

Protocol A: Chemoselective α-Arylation via Ni-Catalyzed Negishi Coupling

This protocol leverages the unique ability of Nickel to undergo oxidative addition into C(sp³)-Br bonds under exceptionally mild conditions, leaving the aryl bromide intact[2].

  • Catalyst Complexation: In an argon-filled glovebox, combine NiCl₂·glyme (0.05 equiv) and a bidentate ligand (0.065 equiv) in anhydrous glyme.

  • Substrate Addition: Add 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone (1.0 equiv) to the catalyst solution. Stir for 20 minutes at room temperature.

  • Cryogenic Cooling: Cool the reaction vessel to -30 °C.

    • Causality: Lowering the temperature is the critical variable that suppresses the uncatalyzed background enolization of the α-bromo ketone. Without this cooling step, the substrate will rapidly decompose[2].

  • Transmetalation & Coupling: Dropwise add the arylzinc iodide (ArZnI, 1.3 equiv) over 5 minutes. Maintain stirring at -30 °C for 4 hours.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl to deactivate the zinc species, followed by extraction with ethyl acetate.

Protocol B: Sequential Hantzsch Condensation & Suzuki-Miyaura Coupling

This is the industry-standard approach for molecules of this class. By transforming the reactive α-bromo group first, the system self-validates: the subsequent Suzuki coupling cannot proceed cleanly unless the "warhead" has been successfully neutralized[4].

Step 1: Warhead Neutralization (Hantzsch Thiazole Synthesis)

  • Condensation: Dissolve 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone (1.0 equiv) and thioacetamide (1.1 equiv) in absolute ethanol.

  • Cyclization: Reflux the mixture at 80 °C for 3 hours.

    • Causality: The sulfur nucleophile selectively attacks the α-carbon, followed by intramolecular cyclization. Thermal energy drives the dehydration step, forming the aromatic thiazole core. This metal-free step permanently masks the highly electrophilic α-bromo moiety against future basic conditions[3].

  • Isolation: Cool to 0 °C, filter the precipitated 4-(5-bromo-2-nitrophenyl)-2-methylthiazole, and wash with cold ethanol.

Step 2: Aryl Bromide Cross-Coupling (Suzuki-Miyaura)

  • Reagent Assembly: Combine the isolated thiazole intermediate (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a 1,4-dioxane/H₂O (4:1) mixture.

  • Degassing: Sparge the solution with argon for 15 minutes to displace dissolved oxygen, preventing the premature oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is specifically selected over Pd(PPh₃)₄ because the bidentate dppf ligand stabilizes the palladium center against non-productive coordination by the strongly electron-withdrawing nitro group, and significantly accelerates the transmetalation step of the catalytic cycle[5].

  • Coupling: Heat the sealed vessel to 80 °C for 12 hours.

  • Purification: Filter the crude mixture through a Celite pad to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography.

References

  • 41877-23-0_CAS号:41877-23-0_2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone. ChemSrc. Available at: [Link]

  • Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. National Institutes of Health (NIH). Available at: [Link]

  • Role of dppf Monoxide in the Transmetalation Step of the Suzuki–Miyaura Coupling Reaction. ACS Publications. Available at: [Link]

Sources

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